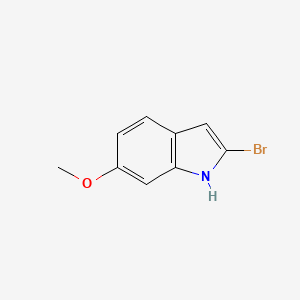
2-bromo-6-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity:
Research indicates that 2-bromo-6-methoxy-1H-indole exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:
| Cancer Cell Line | Inhibition (%) at 100 µM | IC50 (µM) |
|---|---|---|
| MCF-7 (breast) | 61% | 39.7 |
| HCT-15 (colon) | 75% | 46.6 |
| A549 (lung) | 58% | N/A |
These findings suggest that this compound may serve as a promising candidate for developing new cancer therapies targeting specific malignancies .
Mechanism of Action:
The anticancer effects are believed to result from the compound's ability to inhibit specific kinases involved in cell signaling and proliferation, thereby inducing apoptosis in cancer cells .
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent. Studies have reported its activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These results highlight the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anticancer Effects Study
A study conducted by Zhuang et al. focused on synthesizing derivatives of marine indole alkaloids and their anti-proliferative effects on HCT-116 cell lines. The modifications to the indole structure significantly enhanced anticancer activity, indicating that similar approaches could optimize the efficacy of this compound .
Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial efficacy of various indole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria and fungi. This emphasizes the importance of structural modifications in enhancing biological activity .
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-bromo-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8BrNO/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,1H3 |
Clé InChI |
LTLYQRNYUFUHRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















